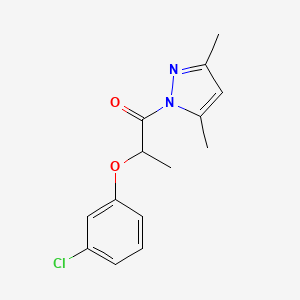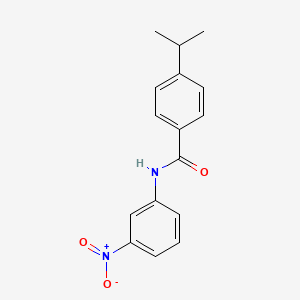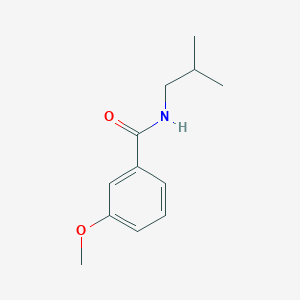![molecular formula C18H19Cl3N2O2S B10969778 1-(2-Phenylethyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B10969778.png)
1-(2-Phenylethyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-PHENETHYL-4-[(2,4,5-TRICHLOROPHENYL)SULFONYL]PIPERAZINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a phenethyl group and a sulfonyl group attached to a trichlorophenyl moiety. Its molecular formula is C18H19Cl3N2O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-PHENETHYL-4-[(2,4,5-TRICHLOROPHENYL)SULFONYL]PIPERAZINE typically involves the reaction of 1-phenethylpiperazine with 2,4,5-trichlorobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-PHENETHYL-4-[(2,4,5-TRICHLOROPHENYL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The phenethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Phenylacetone or phenylacetic acid derivatives.
Reduction: Corresponding amines.
Substitution: Sulfonamide or sulfonate derivatives.
Scientific Research Applications
1-PHENETHYL-4-[(2,4,5-TRICHLOROPHENYL)SULFONYL]PIPERAZINE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-PHENETHYL-4-[(2,4,5-TRICHLOROPHENYL)SULFONYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The phenethyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
- 1-Phenyl-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine
- 1-(2-Phenylethyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine
Uniqueness: 1-PHENETHYL-4-[(2,4,5-TRICHLOROPHENYL)SULFONYL]PIPERAZINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenethyl group and a trichlorophenyl sulfonyl group makes it a valuable compound for various applications, distinguishing it from other piperazine derivatives.
Properties
Molecular Formula |
C18H19Cl3N2O2S |
|---|---|
Molecular Weight |
433.8 g/mol |
IUPAC Name |
1-(2-phenylethyl)-4-(2,4,5-trichlorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H19Cl3N2O2S/c19-15-12-17(21)18(13-16(15)20)26(24,25)23-10-8-22(9-11-23)7-6-14-4-2-1-3-5-14/h1-5,12-13H,6-11H2 |
InChI Key |
WLTLVHWEPZSZDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10969696.png)
![3-[4-(piperidin-1-ylcarbonyl)phenyl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B10969699.png)
![1-(4-Bromo-3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10969702.png)
![2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10969715.png)
![2-[1-(3,5-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969722.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B10969735.png)
![N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B10969738.png)

![N,N,4-trimethyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B10969748.png)


![6-{[3-Carbamoyl-4-(4-ethylphenyl)-5-methylthiophen-2-yl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B10969758.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B10969771.png)
![2-Isobutyramido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B10969783.png)
